

Application Notes and Protocols for BDCA-2 Antibody in Flow Cytometry

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Compound of Interest

Compound Name: *Dblca*

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These application notes provide a detailed guide for the utilization of BDCA-2 (Blood Dendritic Cell Antigen 2, also known as CD303) antibodies in flow cytometry for the identification and characterization of plasmacytoid dendritic cells (pDCs).

Introduction

BDCA-2 is a type II C-type lectin receptor that is exclusively expressed on the surface of human plasmacytoid dendritic cells (pDCs), making it a highly specific marker for this cell population.[1] pDCs are a subset of dendritic cells that play a crucial role in innate immunity, primarily through their ability to produce large quantities of type I interferons (IFN-I) in response to viral infections.[2][3] Dysregulation of pDC function has been implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE), making BDCA-2 a target of interest for therapeutic intervention.[4][5][6]

This document outlines the experimental setup for flow cytometric analysis of pDCs using anti-BDCA-2 antibodies, including protocols for sample preparation, antibody staining, and data analysis.

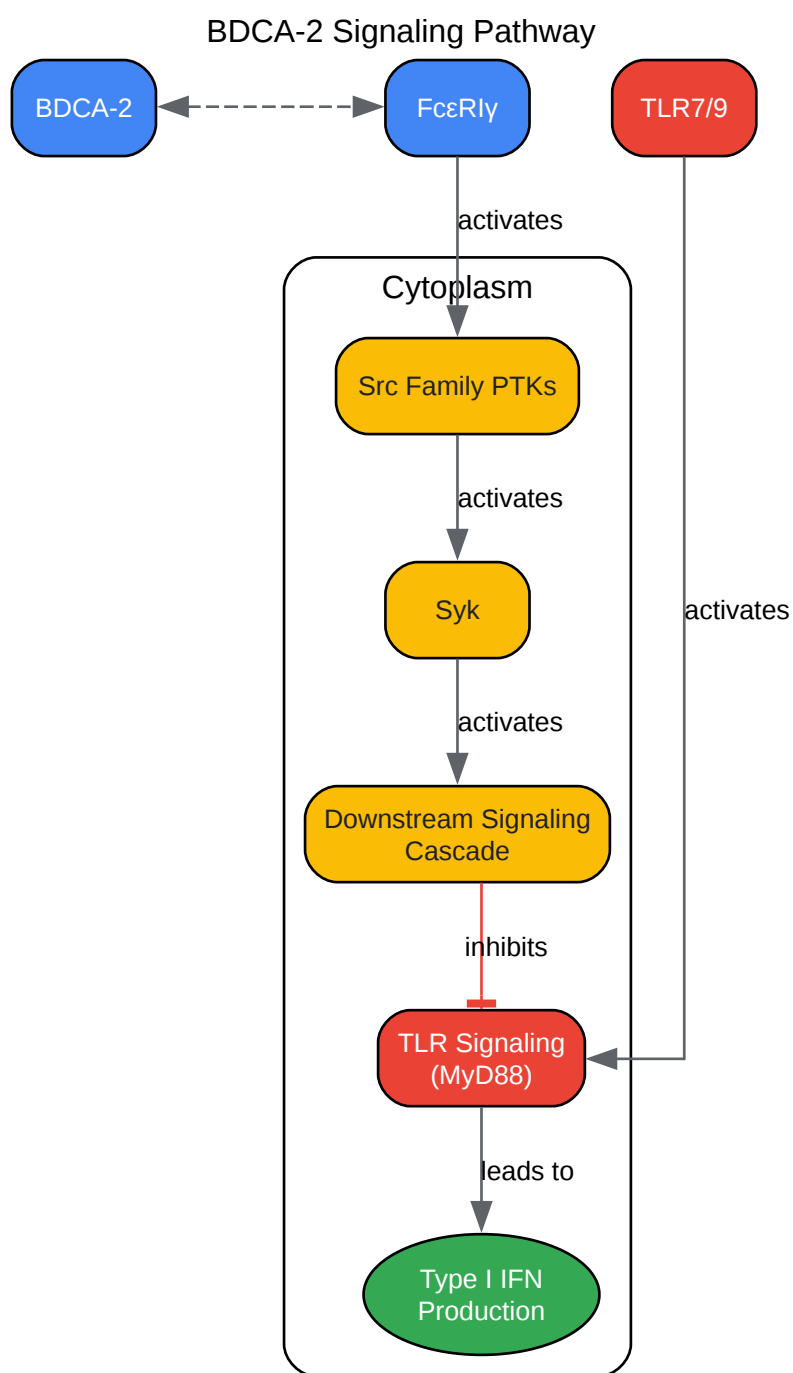
Data Presentation

The following table summarizes key quantitative data for the identification of BDCA-2+ pDCs in human peripheral blood.

Parameter	Value	References
Cell Type	Plasmacytoid Dendritic Cells (pDCs)	[1] [2]
Primary Marker	BDCA-2 (CD303)	[1]
Co-markers for Identification	Lin ⁻ , HLA-DR ⁺ , CD123 ⁺	[7] [8]
Lineage Markers (Lin)	CD3, CD14, CD19, CD20, CD56	[8]
Expected Frequency in Healthy Human PBMCs	0.2% - 0.8%	[8]
Recommended Antibody Clone(s)	AC144, REA693, V24-785	[4] [9] [10] [11] [12] [13]
Recommended Antibody Dilution	1:50	[2] [9]

BDCA-2 Signaling Pathway

Ligation of BDCA-2 by antibodies or endogenous ligands initiates a signaling cascade that ultimately leads to the inhibition of type I interferon production. This process is initiated by the association of BDCA-2 with the Fc receptor common gamma chain (FcεR1γ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). Upon cross-linking, Src family protein tyrosine kinases (PTKs) are activated, leading to the phosphorylation of the ITAMs on FcεR1γ. This, in turn, recruits and activates spleen tyrosine kinase (Syk). Downstream signaling events then lead to the potent suppression of TLR-mediated type I interferon production.



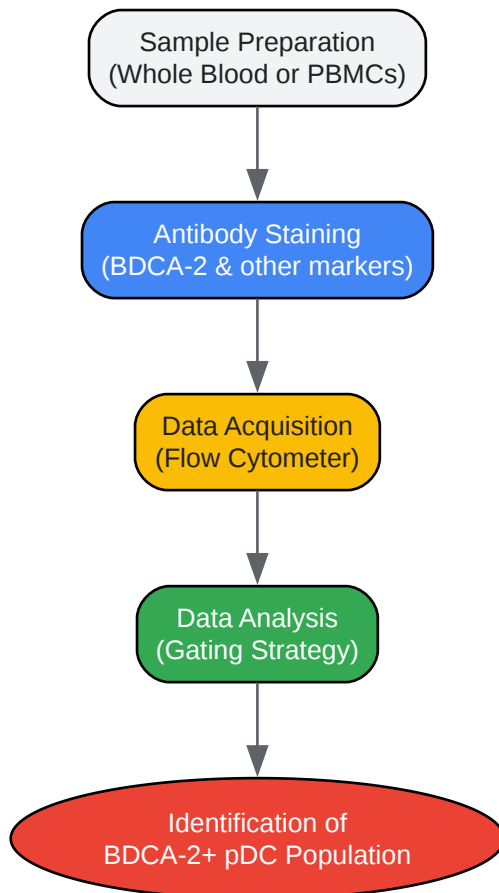
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Caption: BDCA-2 signaling pathway leading to inhibition of IFN production.

Experimental Workflow

The following diagram illustrates the general workflow for identifying BDCA-2+ pDCs using flow cytometry.

Flow Cytometry Workflow for BDCA-2+ pDC Identification



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Caption: General workflow for flow cytometric analysis of BDCA-2+ pDCs.

Experimental Protocols

Protocol 1: Immunofluorescent Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is suitable for freshly isolated or cryopreserved PBMCs.

Materials:

- Human PBMCs

- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated anti-human BDCA-2 (CD303) antibody
- Fluorochrome-conjugated antibodies for pDC identification:
 - Lineage cocktail (anti-CD3, -CD14, -CD19, -CD20, -CD56)
 - Anti-human HLA-DR
 - Anti-human CD123
- Isotype control antibodies corresponding to the host species and fluorochromes of the primary antibodies
- 5 mL polystyrene round-bottom tubes (FACS tubes)
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation:
 - Start with a single-cell suspension of PBMCs at a concentration of 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.
 - Add the pre-titrated optimal concentration of each fluorochrome-conjugated antibody to the respective tubes. A recommended starting dilution for anti-BDCA-2 is 1:50.[\[2\]](#)[\[9\]](#)
 - For the isotype control tube, add the corresponding isotype control antibodies at the same concentration as the primary antibodies.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[\[14\]](#)[\[15\]](#)

- Wash:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.

Protocol 2: Immunofluorescent Staining of Whole Blood (Lyse/Wash)

This protocol allows for the direct analysis of pDCs in whole blood without the need for PBMC isolation.

Materials:

- Fresh human whole blood collected in an anticoagulant tube (e.g., EDTA or heparin)
- Fluorochrome-conjugated anti-human BDCA-2 (CD303) antibody and other pDC panel antibodies (as in Protocol 1)
- Isotype control antibodies
- Red Blood Cell (RBC) Lysis Buffer (e.g., 1X BD FACS™ Lysing Solution)
- Flow Cytometry Staining Buffer
- FACS tubes
- Centrifuge
- Flow cytometer

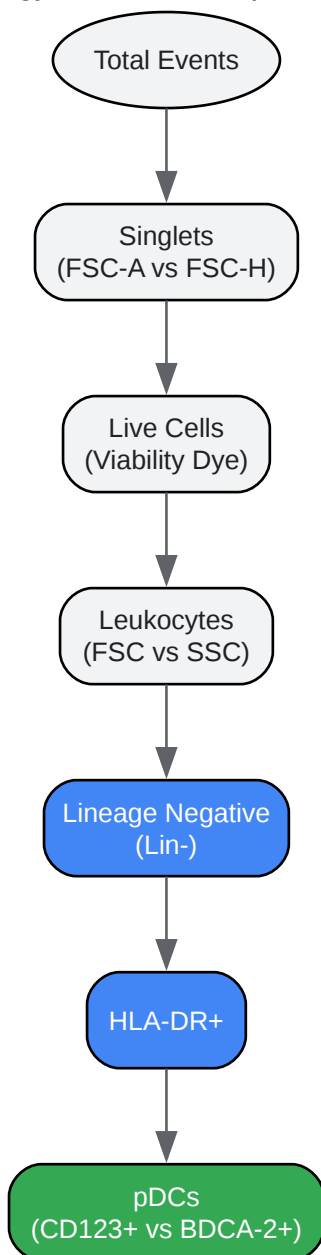
Procedure:

- Antibody Staining:
 - Aliquot 100 μ L of whole blood into each FACS tube.
 - Add the pre-titrated optimal concentration of each fluorochrome-conjugated antibody.
 - Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
- RBC Lysis:
 - Add 2 mL of 1X RBC Lysis Buffer to each tube.
 - Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
- Wash:
 - Centrifuge at 300-400 x g for 5 minutes.
 - Decant the supernatant.
 - Add 2 mL of Flow Cytometry Staining Buffer and gently vortex to resuspend the cell pellet.
 - Centrifuge again at 300-400 x g for 5 minutes and decant the supernatant.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.

Gating Strategy for BDCA-2+ pDC Identification

The following diagram illustrates a typical gating strategy for identifying pDCs from human PBMCs or whole blood.

Gating Strategy for BDCA-2+ pDC Identification



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Caption: A sequential gating strategy to identify BDCA-2+ pDCs.

Gating Steps:

- Singlets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.

- Live Cells: If a viability dye is used, gate on the live cell population.
- Leukocytes: Gate on the leukocyte population based on their forward scatter (FSC) and side scatter (SSC) properties, excluding debris and red blood cells.
- Lineage Negative: Gate on the population of cells that are negative for the lineage markers (CD3, CD14, CD19, CD20, CD56).
- HLA-DR Positive: From the lineage-negative population, gate on the cells expressing HLA-DR.
- pDC Identification: Finally, identify the pDC population by gating on the cells that are positive for both CD123 and BDCA-2.^[16]

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